Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

asymmetric synthesis amino-pyrrolidinone intermediates MMP/TACE inhibitor synthesis

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate (CAS 634196-85-3) is a synthetic organic ester featuring a benzyl-protected phenol and a methyl 4-oxobutanoate side chain. It serves as a late-stage intermediate in the asymmetric synthesis of amino-pyrrolidinones, a class of heterocyclic scaffolds under investigation as MMP and TACE inhibitors.

Molecular Formula C18H18O4
Molecular Weight 298.3 g/mol
CAS No. 634196-85-3
Cat. No. B1610011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate
CAS634196-85-3
Molecular FormulaC18H18O4
Molecular Weight298.3 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC=O)C1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C18H18O4/c1-21-18(20)17(11-12-19)15-7-9-16(10-8-15)22-13-14-5-3-2-4-6-14/h2-10,12,17H,11,13H2,1H3
InChIKeyANNFUQJVOWDOJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate (CAS 634196-85-3) – A Protected 4-Oxobutanoate Ester Intermediate for Drug Discovery


Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate (CAS 634196-85-3) is a synthetic organic ester featuring a benzyl-protected phenol and a methyl 4-oxobutanoate side chain. It serves as a late-stage intermediate in the asymmetric synthesis of amino-pyrrolidinones, a class of heterocyclic scaffolds under investigation as MMP and TACE inhibitors [1]. The compound was explicitly disclosed by Bristol-Myers Squibb in patent WO2003104220A1, where it is produced via ozonolysis of the corresponding pent-4-enoic acid methyl ester and used to construct chiral amino-pyrrolidinone cores [1]. Its structural hallmarks—a benzyl ether-protected phenol, a terminal aldehyde masked as the 4-oxobutanoate ester, and a methyl ester—make it a versatile, selectively modifiable building block for medicinal chemistry campaigns involving benzyloxyphenyl-containing pharmacophores.

Why Simple Ester or Protecting-Group Swaps Cannot Replace Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate in Key Synthetic Sequences


The benzyl ether and methyl ester functionalities of this compound are not arbitrary choices; they are integral to the orthogonal protection strategy required for downstream transformations. The benzyl group remains stable under the basic and oxidative conditions used to elaborate the butanoate chain but can be removed cleanly by hydrogenolysis when the phenol is needed. Replacing the benzyl ether with an acetyl or methyl ether would alter deprotection orthogonality and may not survive the ozonolysis step described in WO2003104220A1 [1]. Likewise, substituting the methyl ester with an ethyl or tert-butyl ester changes the steric and electronic environment during amide bond formation or ester hydrolysis, potentially shifting reaction kinetics and yields as demonstrated in analogous 4-oxobutanoate systems [2]. The terminal aldehyde (4-oxo) functionality is essential for the subsequent reductive amination or cyclization steps that convert this intermediate into the final amino-pyrrolidinone scaffold; its absence or substitution renders the patented synthetic route inoperative.

Quantitative Differentiation of Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate Versus Structural Analogs: Key Metrics for Procurement Decisions


Patent-Validated Synthetic Route: Exclusive Intermediate Status in a Bristol-Myers Squibb Process

The compound is the designated intermediate in Scheme 1 of WO2003104220A1 for the construction of chiral amino-pyrrolidinones. No other benzyl-protected 4-oxobutanoate ester is claimed or exemplified in this synthetic sequence, meaning that substitution with, for example, methyl 2-(4-hydroxyphenyl)-4-oxobutanoate or ethyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate would constitute a non-validated departure from the published process [1]. The patent explicitly defines the starting material as 2-(4-Benzyloxy-phenyl)-pent-4-enoic acid methyl ester, which is converted to the title compound by ozonolysis, followed by reductive amination to introduce chirality [1].

asymmetric synthesis amino-pyrrolidinone intermediates MMP/TACE inhibitor synthesis

Lipophilicity-Driven Extraction and Purification Efficiency: LogP and PSA Comparison with the Free Phenol Analog

The benzyl ether protection dramatically increases the compound's lipophilicity relative to the free phenol derivative. The target compound has a calculated LogP of 3.11 and a polar surface area (PSA) of 52.6 Ų , whereas the deprotected analog (methyl 2-(4-hydroxyphenyl)-4-oxobutanoate) is predicted to have a LogP of approximately 1.5–1.8 and a higher PSA due to the free hydroxyl group [1]. This LogP difference of roughly 1.3–1.6 log units translates to an approximately 20–40-fold greater partition into organic solvents during extractive work-up, facilitating higher recovery yields and simpler purification by normal-phase chromatography.

lipophilicity optimization extraction efficiency chromatographic purification

Orthogonal Protecting Group Strategy: Benzyl Ether Stability Under Ozonolysis Conditions

The benzyl ether protecting group is uniquely suited for the synthetic sequence because it withstands the ozonolysis conditions used to generate the 4-oxo functionality. In contrast, acid-labile protecting groups (e.g., THP, MOM) or silyl ethers would cleave under the acidic work-up of the ozonolysis (Zn/HOAc quench), and base-labile esters would be compromised during the subsequent amidation step [1]. The benzyl group can be removed quantitatively by hydrogenolysis (H2, Pd/C) at the end of the synthesis without affecting the amide bond or pyrrolidinone ring, a deprotection orthogonality not achievable with methyl ether or acetate protection .

protecting group orthogonality ozonolysis compatibility hydrogenolysis deprotection

Commercial Availability and Purity: Price Comparator Against Custom Synthesis

The compound is commercially available from Shanghai Yuanye Bio-Technology at 95% purity (1 g, RMB 6,090 ≈ $840 USD) , whereas custom synthesis of the closely related ethyl ester analog (ethyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate) typically ranges from $2,500–4,500 for 1 g at similar purity based on FTE-based quotations from CROs . The off-the-shelf availability of the methyl ester eliminates 8–12 weeks of custom synthesis lead time and associated method development costs.

commercial sourcing cost efficiency chemical procurement

Benzyloxyphenyl Scaffold Prevalence in CNS Drug Discovery: Class-Level Target Engagement Inference

The 4-benzyloxyphenyl substructure is a privileged motif in highly potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitors, including the clinically approved agent safinamide (Xadago™) and the investigational drug sembragiline [1]. While the target compound itself has not been profiled against MAO-B, its core structure places it within a well-validated pharmacophore class. In contrast, the 4-hydroxyphenyl analog lacks the lipophilic aryl extension required for optimal MAO-B binding, and the 4-methoxyphenyl analog shows >100-fold lower MAO-B affinity in published SAR studies [1].

MAO-B inhibition Parkinson's disease benzyloxyphenyl pharmacophore

Procurement-Driven Application Scenarios for Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate in Drug Discovery and Process Chemistry


GMP Intermediate for Amino-Pyrrolidinone MMP/TACE Inhibitors (Patent WO2003104220A1 Route)

Teams developing MMP or TACE inhibitors based on the chiral amino-pyrrolidinone scaffold can directly procure this compound to follow the Bristol-Myers Squibb-patented synthetic route without route scouting or intermediate validation, as the compound is the designated late-stage intermediate in Scheme 1 of WO2003104220A1 [1].

Diversification Hub for CNS Drug Discovery: MAO-B Inhibitor SAR Exploration

Medicinal chemists targeting Parkinson's disease and other CNS disorders can use this intermediate for rapid SAR expansion of the benzyloxyphenyl series. The compound's orthogonally protected phenol and 4-oxo handle allow parallel derivatization into libraries of hydrazones, oximes, reductive amination products, and amides for high-throughput MAO-B screening, leveraging the validated benzyloxyphenyl MAO-B pharmacophore [2].

Process Chemistry Scale-Up and Cost-Efficiency Optimization

Process research groups evaluating the scalability of the BMS synthetic route can source this compound from commercial stock (95% purity, cold-chain shipment) to benchmark in-house ozonolysis conditions against the patent disclosure, as the compound's LogP of 3.11 facilitates extractive work-up and minimizes emulsion formation during pilot-scale processing, an advantage over more polar, deprotected intermediates .

Building Block for Deuterium-Labeled Internal Standards in ADME Studies

Its well-defined structure and synthetic accessibility via ozonolysis make this compound a suitable precursor for the preparation of deuterium-labeled analogs (e.g., D-labeled benzyl or methyl ester) for use as internal standards in LC-MS/MS bioanalytical assays during preclinical PK/TK studies of amino-pyrrolidinone candidates.

Quote Request

Request a Quote for Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.